3-(1-Trityl-1h-imidazol-4-yl)acrylic acid
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Overview
Description
3-(1-Trityl-1h-imidazol-4-yl)acrylic acid is a compound with the molecular formula C25H20N2O2 and a molecular weight of 380.45 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trityl group attached to the imidazole ring enhances its stability and reactivity, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid typically involves the reaction of trityl chloride with imidazole derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the trityl group is introduced to the imidazole ring. The resulting intermediate is then subjected to further reactions to introduce the acrylic acid moiety .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-(1-Trityl-1h-imidazol-4-yl)acrylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 3-(1-(Tert-butoxycarbonyl)-1H-imidazol-4-yl)acrylic acid
- 3-(1-(Methoxymethyl)-1H-indol-3-yl)acrylic acid
- 3-(1-Benzyl-1H-indol-3-yl)acrylic acid
- 3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
- 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid
Uniqueness: The presence of the trityl group in 3-(1-Trityl-1h-imidazol-4-yl)acrylic acid distinguishes it from other similar compounds. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and biological applications .
Properties
Molecular Formula |
C25H20N2O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(1-tritylimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C25H20N2O2/c28-24(29)17-16-23-18-27(19-26-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,(H,28,29) |
InChI Key |
WNXZFOIQAKDEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CC(=O)O |
Origin of Product |
United States |
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